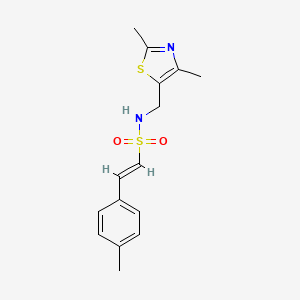

(E)-N-((2,4-dimethylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c1-11-4-6-14(7-5-11)8-9-21(18,19)16-10-15-12(2)17-13(3)20-15/h4-9,16H,10H2,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKJQUYXPFKZRS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=C(S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((2,4-dimethylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

Formation of the Ethenesulfonamide Moiety: The final step involves the reaction of the intermediate with ethenesulfonyl chloride under basic conditions to form the ethenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((2,4-dimethylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Numerous studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including (E)-N-((2,4-dimethylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide.

Case Study: Antibacterial Efficacy

A study evaluated various thiazole derivatives against multidrug-resistant pathogens. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 31.25 | S. aureus |

| Other Thiazole Derivatives | 62.5 | E. faecalis |

| Reference Drug (Linezolid) | 125 | S. aureus |

Anticancer Potential

The anticancer properties of thiazole derivatives have also been extensively researched. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM .

Table: Cytotoxicity Data

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10 | MCF-7 (Breast Cancer) |

| Other Sulfonamide Derivatives | 20 | HeLa (Cervical Cancer) |

Mechanism of Action

The mechanism of action of (E)-N-((2,4-dimethylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide ()

- Structural Differences: Heterocyclic Core: The target compound uses a 2,4-dimethylthiazole, whereas ’s sulfonamide incorporates a chlorothienyl group and a pyrrolidinone-morpholine system. Substituents: The target’s p-tolyl group contrasts with the chlorothienyl and morpholine moieties in .

- The target compound’s synthesis may require similar crystallization optimization.

- Applications : ’s compound is a Factor Xa inhibitor, implying anticoagulant applications. The thiazole in the target compound may confer distinct bioactivity, such as anti-inflammatory or kinase-inhibitory properties.

Acetimidate Derivatives ()

Examples: Methyl 2-(1-benzyl-5-bromo-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-(p-tolyl)acetimidate (6h) ; Methyl N-(4-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)-2-(p-tolyl)acetimidate (6d) .

- Functional Groups : Acetimidates feature ester-linked imidate groups, whereas the target compound has a sulfonamide linker. Sulfonamides generally exhibit greater metabolic stability and hydrogen-bonding capacity.

- Heterocycles: Indole rings in acetimidates (e.g., 6h, 6d) vs. thiazole in the target.

- Synthesis Yields : Acetimidates in and show moderate yields (40–71%), suggesting that the target compound’s synthesis may require optimization for scalability.

Benzamide Derivatives ()

Example: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide.

- Core Structure: Benzamides in use a thiazolidinone dione ring, which is electrophilic and reactive, unlike the neutral thiazole in the target compound.

- Linker : The target’s ethenesulfonamide provides rigidity, while ’s compounds employ a flexible methylene bridge.

- Synthetic Methods : employs carbodiimide-mediated couplings, a method adaptable to sulfonamide synthesis but requiring careful control of reaction conditions .

Thiadiazole Derivatives ()

Example: (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine.

- Heterocycle Comparison : Thiadiazole () vs. thiazole (target). Thiadiazoles often exhibit stronger electron-withdrawing effects, which could influence redox properties.

- Substituents : ’s compound includes a methylsulfanyl benzylidene group, whereas the target uses a p-tolyl-ethenesulfonamide system. The sulfonamide group may enhance solubility compared to the thioether.

Biological Activity

(E)-N-((2,4-dimethylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a thiazole ring and a sulfonamide group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory potentials, supported by various research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A thiazole ring

- A sulfonamide functional group

- A p-tolyl substituent

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. Thiazoles are known for their effectiveness against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 4.6 - 4.8 μM |

| Staphylococcus aureus | 1.56 - 3.13 μg/mL |

| Pseudomonas aeruginosa | 1.56 - 3.13 μg/mL |

The compound demonstrated significant antimicrobial activity comparable to standard antibiotics such as kanamycin B .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Thiazole derivatives have shown promising results against cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.

In a study assessing the cytotoxicity against human hepatocellular carcinoma cell lines (HepG2), this compound exhibited an IC50 value that indicates potent anticancer activity:

| Cell Line | IC50 Value |

|---|---|

| HepG2 | 6.2 μM |

This compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. The sulfonamide group in this compound is believed to play a critical role in modulating inflammatory responses.

Research has indicated that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Mechanism : It could induce apoptosis through the activation of caspases or inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : The compound may inhibit the production of inflammatory mediators by blocking specific signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical and preclinical settings:

- Study on HepG2 Cells : A study demonstrated that thiazole derivatives significantly reduced cell viability in HepG2 cells, suggesting their potential as anticancer agents .

- Antimicrobial Screening : Another study evaluated multiple thiazole compounds against a panel of bacteria and fungi, confirming the superior activity of this compound compared to traditional antibiotics .

Q & A

Basic: What synthetic methodologies are commonly employed for (E)-N-((2,4-dimethylthiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide, and how are reaction conditions optimized?

Answer:

The compound is synthesized via condensation reactions between sulfonyl chloride intermediates and amine-bearing substrates. For example, analogous ethenesulfonamides are prepared by reacting (E)-2-aryl-ethenesulfonyl chlorides with substituted anilines under controlled pH (neutral to mildly basic conditions) . Optimization involves:

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility .

- Catalyst-free conditions : Avoidance of catalysts reduces purification complexity.

Yields range from 64% to 79%, with purity confirmed via HPLC (>95%) .

Basic: How is structural confirmation achieved for this compound, and what analytical techniques are critical?

Answer:

Structural validation relies on:

- 1H NMR : Characteristic vinyl proton signals (δ 7.17–7.86 ppm, J = 15.6 Hz) confirm the (E)-ethenesulfonamide configuration .

- Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) .

- Elemental analysis : Matches calculated C/H/N/S percentages within 0.3% error .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 561.1653) .

Advanced: How can molecular docking studies predict biological targets, and what limitations exist?

Answer:

Molecular docking identifies potential targets (e.g., CDK2, Factor Xa) by simulating ligand-receptor interactions. Key steps include:

- Protein preparation : Retrieve crystal structures (PDB) and optimize hydrogen bonding networks.

- Grid generation : Focus on active sites (e.g., Factor Xa’s S1/S4 pockets) .

- Scoring functions : AutoDock Vina or Glide assess binding affinities (ΔG values).

Limitations : Docking may overestimate activity due to rigid receptor models. For example, derivatives with high in silico affinity for Factor Xa may show weak in vitro inhibition due to solvation effects or conformational flexibility .

Advanced: How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

Strategies include:

- Free-energy perturbation (FEP) : Quantifies binding energy differences between predicted and observed active/inactive analogs .

- Crystallography : Resolve ligand-receptor co-crystals to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

- SAR analysis : Systematically vary substituents (e.g., p-tolyl vs. 4-methoxyphenyl) to correlate structural features with activity trends .

Basic: What challenges arise in achieving regioselectivity during sulfonamide formation?

Answer:

Key challenges include:

- Competitive nucleophiles : Amine substrates with multiple reactive sites (e.g., aromatic vs. aliphatic amines) require protecting groups .

- Steric hindrance : Bulky substituents (e.g., 2,4-dimethylthiazole) slow sulfonamide bond formation, necessitating extended reaction times (12–24 hrs) .

- Byproduct formation : Hydrolysis of sulfonyl chlorides to sulfonic acids is mitigated by anhydrous conditions and slow reagent addition .

Advanced: How do substituent modifications on the thiazole or p-tolyl groups affect physicochemical properties?

Answer:

- Lipophilicity : Introducing electron-withdrawing groups (e.g., -Cl) on the p-tolyl ring increases logP, enhancing membrane permeability but reducing solubility .

- Thermal stability : Methyl groups on the thiazole improve melting points (e.g., 138–140°C for bromophenyl analogs) .

- Optical properties : Conjugation with aromatic systems (e.g., naphthalene) shifts UV-Vis absorption maxima, useful for photophysical studies .

Advanced: What in vitro assays are recommended for evaluating CDK2 inhibition?

Answer:

- Kinase activity assays : Use fluorescence-based ADP-Glo™ kits to measure ATP consumption. IC50 values <1 μM indicate potent inhibition .

- Cell proliferation assays : Treat cancer cell lines (e.g., MCF-7) and quantify viability via MTT. Correlate results with kinase data to confirm target engagement .

- Selectivity profiling : Test against related kinases (CDK4/6) to assess specificity .

Basic: What are the storage and handling requirements for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.